molecular formula C13H15NO4 B1267135 Ethyl 4-(3-oxobutanamido)benzoate CAS No. 30764-23-9

Ethyl 4-(3-oxobutanamido)benzoate

Cat. No. B1267135
CAS RN: 30764-23-9
M. Wt: 249.26 g/mol
InChI Key: WGVWLSNSCLVHLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-(3-oxobutanamido)benzoate, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, typically involves Knoevenagel condensation reactions. These reactions are conducted with corresponding benzaldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kumar et al., 2016), (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed through spectral studies and X-ray diffraction studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system, adopting a Z conformation about the C=C bond (Kumar et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving compounds like ethyl 4-(3-oxobutanamido)benzoate often lead to the formation of various derivatives with potential antimicrobial and antioxidant activities. The antimicrobial and antioxidant susceptibilities of these compounds are typically evaluated through in vitro studies (Kumar et al., 2016).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Optical and Quantum Electronics .

Summary of the Application

A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized . This compound exhibits nonlinear optical (NLO) properties .

Methods of Application or Experimental Procedures

The EAB compound was synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . The nonlinear refractive index (NRI) was studied using a continuous wave (cw), low power 473 nm, TEM 00 mode laser beam .

Results or Outcomes

The EAB compound showed high nonlinear optical (NLO) third-order properties and ultra-fast response time . This led to considerable scientific activities for their potential applications in optical computing, optical phase conjugation, all-optical switching (AOS), holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .

2. Local Anesthetics

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

properties

IUPAC Name

ethyl 4-(3-oxobutanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWLSNSCLVHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301367
Record name ethyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-oxobutanamido)benzoate

CAS RN

30764-23-9
Record name 30764-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(3-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DS Krivokolysko, VV Dotsenko, EY Bibik… - Russian Journal of …, 2021 - Springer
A series of new hybrid molecules containing fragments of anestesin and 4-(2-furyl)-1,4-dihydronicotinonitrile have been obtained starting from diketene, ethyl 4-aminobenzoate, …
Number of citations: 6 link.springer.com
L Xia, A Idhayadhulla, YR Lee, SH Kim… - ACS Combinatorial …, 2014 - ACS Publications
With the aim of developing a general and practical method for library production, a novel and efficient two-phase microwave-assisted cascade reaction between isatins and β-…
Number of citations: 58 pubs.acs.org

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